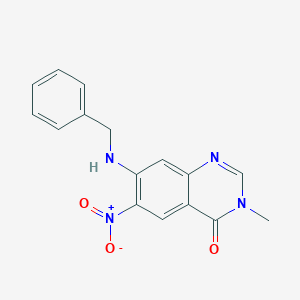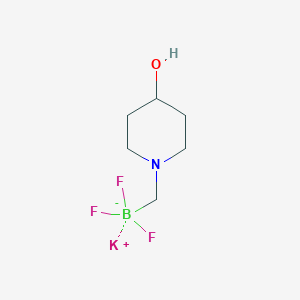
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a member of the organotrifluoroborate family, which are known for their stability and reactivity in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate typically involves the reaction of potassium trifluoroborate with 4-hydroxypiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various derivatives of the original compound.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in industrial processes .
Applications De Recherche Scientifique
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Research is ongoing into its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and materials
Mécanisme D'action
The mechanism by which Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. This versatility makes it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro((piperidin-1-yl)methyl)borate: Similar in structure but lacks the hydroxyl group.
Potassium trifluoro((pyrrolidin-1-yl)methyl)borate: Contains a pyrrolidine ring instead of a piperidine ring
Uniqueness
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and other interactions. This makes it more versatile in certain chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C6H12BF3KNO |
|---|---|
Poids moléculaire |
221.07 g/mol |
Nom IUPAC |
potassium;trifluoro-[(4-hydroxypiperidin-1-yl)methyl]boranuide |
InChI |
InChI=1S/C6H12BF3NO.K/c8-7(9,10)5-11-3-1-6(12)2-4-11;/h6,12H,1-5H2;/q-1;+1 |
Clé InChI |
ASRQRTFPSKNTBR-UHFFFAOYSA-N |
SMILES canonique |
[B-](CN1CCC(CC1)O)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


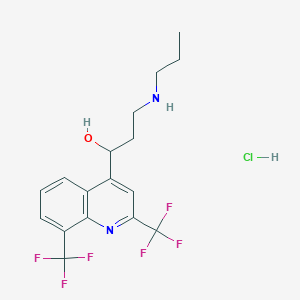

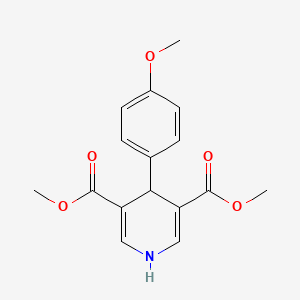
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)



![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)
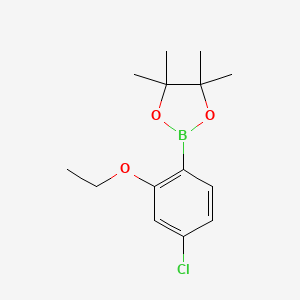
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
